Ethylene Trimerization Activity: Chromium 2-Ethylhexanoate vs. Chromium(III) Acetylacetonate
Electrochemically synthesized chromium 2-ethylhexanoate [BuCH(Et)C(O)O]3Cr demonstrated a catalytic activity exceeding 3.0 × 10⁴ mol C₂H₄ molCr⁻¹ h⁻¹ in homogeneous ethylene trimerization, with 1-hexene formed in practically quantitative yield (99.7%) [1]. In contrast, cross-study analysis shows that Cr(acac)3-based trimerization systems typically exhibit significantly higher polyethylene (PE) byproduct formation under comparable activation conditions [2].
| Evidence Dimension | Catalytic activity in ethylene trimerization |
|---|---|
| Target Compound Data | Activity >3.0 × 10⁴ mol C₂H₄ molCr⁻¹ h⁻¹; 1-hexene yield 99.7% |
| Comparator Or Baseline | Cr(acac)3-based systems: lower 1-hexene selectivity with elevated PE byproduct formation |
| Quantified Difference | Cr(2-EH)3 systems exhibit substantially lower polymerization activity compared to Cr(acac)3 systems |
| Conditions | Homogeneous catalysis; Cr(2-EH)3/activator system; electrochemical synthesis route |
Why This Matters
Higher 1-hexene yield reduces downstream purification costs and improves process economics for LLDPE comonomer production.
- [1] Golub', F.S., Bolotov, V.A., & Parmon, V.N. (2025). Electrochemical synthesis of chromium(III) 2-ethylhexanoate and its catalytic activity in homogeneous trimerization of ethylene. Russian Chemical Bulletin, 74, 655-663. View Source
- [2] McGuinness, D.S. (2011). Selective ethylene oligomerization: Recent advances in chromium catalysis and mechanistic investigations. Coordination Chemistry Reviews, 255(9-10), 1032-1052. View Source
